methyl}-L-alanyl-L-proline CAS No. 88115-45-1](/img/structure/B14389062.png)
N-{[Bis(benzyloxy)phosphoryl](phenyl)methyl}-L-alanyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline is a complex organic compound that features a combination of benzyloxy, phosphoryl, phenyl, alanyl, and proline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the benzyloxyphosphoryl group: This step involves the reaction of benzyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions to form bis(benzyloxy)phosphoryl chloride.
Attachment of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using benzene and an appropriate acylating agent.
Coupling with L-alanyl-L-proline: The final step involves coupling the synthesized intermediate with L-alanyl-L-proline using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phosphoryl group can be reduced to form phosphines or phosphine oxides.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phosphine oxides.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy and phosphoryl groups can interact with enzymes and receptors, modulating their activity. The compound may also influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-valine: Similar structure but with valine instead of proline.
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-phenylalanine: Contains phenylalanine instead of proline.
Uniqueness
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline is unique due to the presence of the proline residue, which imparts distinct conformational properties and potential biological activities compared to its analogs.
Properties
CAS No. |
88115-45-1 |
|---|---|
Molecular Formula |
C29H33N2O6P |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[bis(phenylmethoxy)phosphoryl-phenylmethyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H33N2O6P/c1-22(28(32)31-19-11-18-26(31)29(33)34)30-27(25-16-9-4-10-17-25)38(35,36-20-23-12-5-2-6-13-23)37-21-24-14-7-3-8-15-24/h2-10,12-17,22,26-27,30H,11,18-21H2,1H3,(H,33,34)/t22-,26-,27?/m0/s1 |
InChI Key |
QYVZSNBAWYUYOO-MGPDQUCFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(C2=CC=CC=C2)P(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(C2=CC=CC=C2)P(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14388984.png)
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)
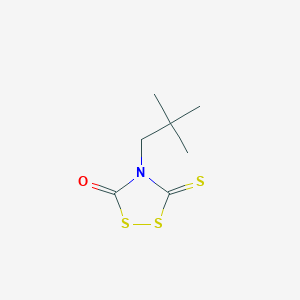
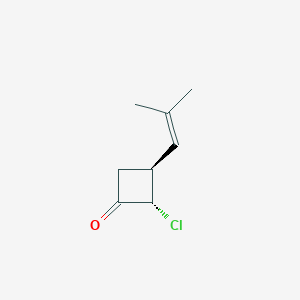
silyl}hexan-1-ol](/img/structure/B14389020.png)
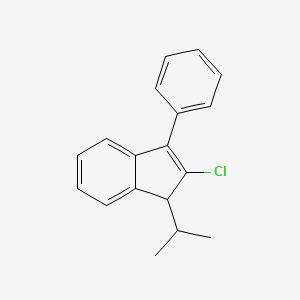
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
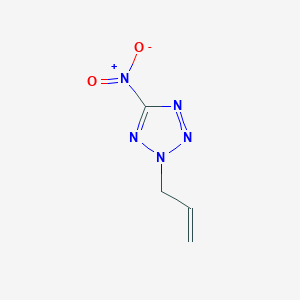
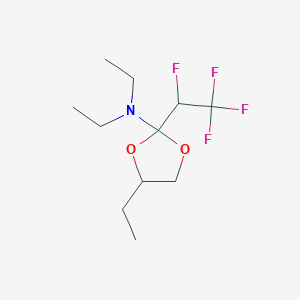

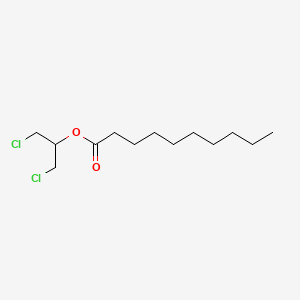
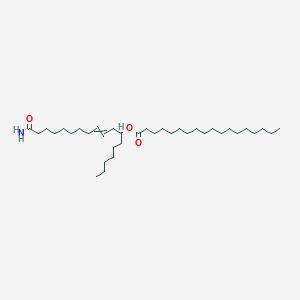
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
